![molecular formula C19H26NO4P B5231080 diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate](/img/structure/B5231080.png)
diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate, also known as DIPAM, is a phosphonate compound that has been extensively studied for its potential applications in scientific research. DIPAM is a synthetic compound that was first synthesized by researchers at the University of California, Berkeley in the 1990s. Since then, DIPAM has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate is not fully understood, but it is thought to involve the inhibition of enzymes that are involved in various cellular processes. One of the main targets of diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate is thought to be the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate can inhibit the activity of acetylcholinesterase and other enzymes involved in cellular processes. In vivo studies have shown that diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate can cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential as a treatment for neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate in laboratory experiments is its ability to inhibit the activity of specific enzymes. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate is its potential toxicity. Studies have shown that diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate can be toxic to cells at high concentrations, which may limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for research on diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate. One area of research could be the development of new drugs based on the structure of diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate. Another area of research could be the identification of new targets for diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate and other phosphonate compounds. Additionally, further studies could be conducted to investigate the potential toxicity of diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate and to identify ways to mitigate this toxicity.
Méthodes De Synthèse
The synthesis of diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate involves the reaction of aniline, 2-hydroxybenzaldehyde, and diisopropyl phosphite. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate.
Applications De Recherche Scientifique
Diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been the development of new drugs for the treatment of various diseases. diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate has been shown to have potential as a lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[anilino-di(propan-2-yloxy)phosphorylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26NO4P/c1-14(2)23-25(22,24-15(3)4)19(17-12-8-9-13-18(17)21)20-16-10-6-5-7-11-16/h5-15,19-21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNADCFRUNJXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=CC=C1O)NC2=CC=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


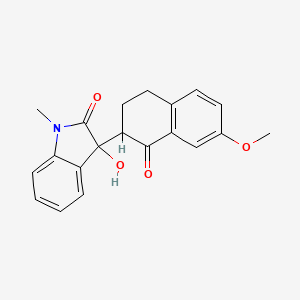
![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1-methyl-1H-indole](/img/structure/B5231005.png)
![1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5231016.png)


![methyl (3-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-1H-indol-1-yl)acetate](/img/structure/B5231041.png)
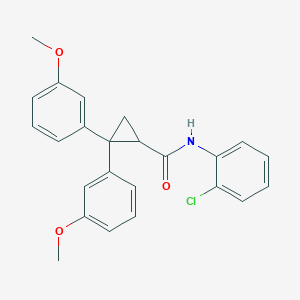
![4-benzyl-1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperidine](/img/structure/B5231053.png)
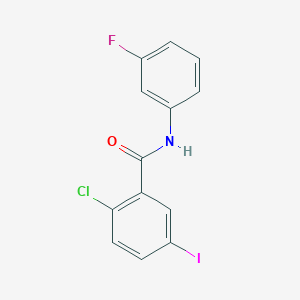
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5231074.png)
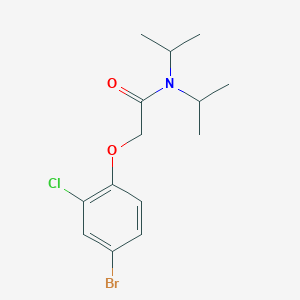
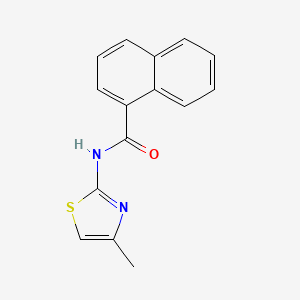
![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)